molecular formula C5H10Cl2N2OS B2828197 (3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride CAS No. 2490420-62-5

(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride

Cat. No.: B2828197
CAS No.: 2490420-62-5
M. Wt: 217.11
InChI Key: JUIKNALGXRMNDM-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group at the third position and an amine group at the methanamine moiety, along with two hydrochloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methanamine typically involves the reaction of appropriate thiazole precursors with methoxy and amine functionalities. One common method involves the reaction of 3-methoxy-1,2-thiazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of (3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride may involve large-scale batch or continuous flow processes. The key steps include the preparation of the thiazole ring, introduction of the methoxy group, and subsequent amination. The final product is then purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-thiazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxy-1,2-thiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide: Contains a sulfonamide group instead of an amine group.

    (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine: Similar thiazole ring but with a different substitution pattern .

Uniqueness

(3-Methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and amine groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research fields .

Properties

IUPAC Name

(3-methoxy-1,2-thiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.2ClH/c1-8-5-2-4(3-6)9-7-5;;/h2H,3,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIKNALGXRMNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490420-62-5
Record name 1-(3-methoxy-1,2-thiazol-5-yl)methanamine dihydrochloride
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